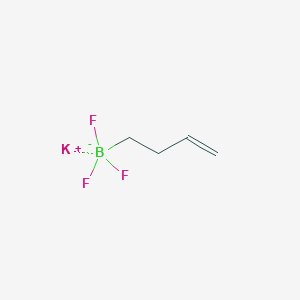

Potassium but-3-enyltrifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium but-3-enyltrifluoroborate is a chemical compound that is part of a broader class of potassium alkenyltrifluoroborates. These compounds are known for their stability and reactivity in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions. They are air- and moisture-stable solids that can be stored indefinitely, making them convenient reagents in synthetic chemistry .

Synthesis Analysis

The synthesis of potassium alkenyltrifluoroborates, including potassium but-3-enyltrifluoroborate, typically involves the reaction of alkenes with a source of trifluoroborate. An improved synthesis method for related potassium (trifluoromethyl)trifluoroborate has been developed using Ruppert's reagent and trimethoxyborane, followed by the addition of aqueous hydrogen fluoride, suggesting that similar methods could be adapted for the synthesis of potassium but-3-enyltrifluoroborate .

Molecular Structure Analysis

The molecular structure of potassium but-3-enyltrifluoroborate is characterized by the presence of a but-3-enyl group attached to a trifluoroborate anion. This structure is similar to other potassium alkenyltrifluoroborates, which have been shown to participate in cross-coupling reactions while maintaining the integrity of the alkenyl group .

Chemical Reactions Analysis

Potassium but-3-enyltrifluoroborate is expected to undergo similar chemical reactions to other potassium alkenyltrifluoroborates. These compounds are known to participate in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, yielding good yields and tolerating a variety of functional groups . Additionally, they can undergo addition reactions with aldehydes and enones in the presence of Rh(I) catalysts to give β-functionalized ketones and allylic/benzylic alcohols .

Physical and Chemical Properties Analysis

The physical properties of potassium but-3-enyltrifluoroborate are consistent with those of other potassium alkenyltrifluoroborates, which are typically crystalline solids that are stable to air and moisture. Their chemical properties include high reactivity in palladium-catalyzed cross-coupling reactions and the ability to form various functionalized organic compounds. The stability of these compounds allows for their indefinite storage, which is advantageous for their use in combinatorial chemistry and large-scale synthesis .

Scientific Research Applications

Cross-Coupling Reactions

Potassium Aryltrifluoroborates in Cross-Coupling Reactions Potassium aryltrifluoroborates are utilized in cross-coupling reactions with organic chlorides. This process involves using a palladacycle as a precatalyst and K2CO3 as a base. These reactions, conducted in aqueous media, yield biphenyls under phosphine-free conditions, demonstrating the utility of potassium but-3-enyltrifluoroborate in organic synthesis (Alacid & Nájera, 2008).

Suzuki Cross-Coupling with Potassium Alkenyltrifluoroborates Potassium alkenyltrifluoroborates have been successfully used in Suzuki cross-coupling reactions. These reactions, catalyzed by palladium, work effectively with various aryl or alkenyl halides, yielding good product yields. The trifluoroborates' stability to air and moisture enhances their utility in these reactions (Molander & Rivero, 2002).

Organic Synthesis

Addition to Chiral Cyclic N-Acyliminium Ions Potassium 2-substituted-1,3-dithianotrifluoroborate salts, including their potassium but-3-enyltrifluoroborate variants, are used in reactions with chiral cyclic N-acyliminium ions. The synthesis of these compounds occurs under mild conditions and yields products with moderate to good efficiency, showing their importance in the synthesis of complex organic molecules (Vieira et al., 2008).

Allylation and Crotylation Reactions In allylation and crotylation reactions, potassium allyl- and crotyltrifluoroborates have shown high efficiency. These reactions with N-toluenesulfonylimines, facilitated by Lewis acids, yield homoallylic amines with high yields and excellent diastereoselectivity (Li & Batey, 2004).

Chemical Stability and Reactivity

Stability and Reactivity in Organic Reactions Potassium but-3-enyltrifluoroborate exhibits significant stability and reactivity in various organic reactions. Its role in the Suzuki-Miyaura cross-coupling reaction, involving air-stable potassium alkyltrifluoroborates, is a testament to its utility in organic synthesis. These reactions proceed under consistent conditions, yielding products with moderate to good yields (Molander et al., 2003).

Mechanism of Action

Target of Action

Potassium but-3-enyltrifluoroborate is a chemical compound used in proteomics research . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that the compound is a solid and is typically stored at room temperature , suggesting it has a stable structure under standard environmental conditions.

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them very useful in a vast array of C–C bond forming reactions . Therefore, the future directions of Potassium but-3-enyltrifluoroborate could involve further exploration of its potential uses in various chemical reactions .

properties

IUPAC Name |

potassium;but-3-enyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXWGXKSNOQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC=C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635421 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium but-3-enyltrifluoroborate | |

CAS RN |

608140-67-6 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)